Tetraethylammonium cyanate
Description
Chemical Structure and Synthesis
Tetraethylammonium cyanate (Et₄N⁺OCN⁻) is a quaternary ammonium salt comprising a tetraethylammonium cation paired with a cyanate anion. Its synthesis typically involves the reaction of tetraethylammonium hydroxide with cyanic acid (HOCN) or its salts. Early methods for preparing tetraalkylammonium cyanates, including this compound, were documented by Galliart and Brown (1972), who emphasized ion-exchange techniques or direct neutralization routes .
The cyanate anion (OCN⁻) is a strong nucleophile, enabling use in organic synthesis for cyanate group transfer. The compound is likely hygroscopic and soluble in polar solvents like water and ethanol, similar to tetraethylammonium chloride (Et₄N⁺Cl⁻) and bromide (Et₄N⁺Br⁻) .
Applications
this compound is primarily utilized in research settings for synthesizing cyanate-containing complexes or as a precursor in nucleophilic substitution reactions. Its stability under ambient conditions is critical, though thermal decomposition may release toxic cyanic acid (HOCN), necessitating careful handling .
Properties
IUPAC Name |
tetraethylazanium;isocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.CNO/c1-5-9(6-2,7-3)8-4;2-1-3/h5-8H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEVUMSCVLJVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.C(=[N-])=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171260 | |
| Record name | Tetraethylammonium cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18218-04-7 | |
| Record name | Tetraethylammonium cyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018218047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraethylammonium cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylammonium cyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Ion Exchange Metathesis
The most widely documented method for TEACN synthesis involves ion exchange metathesis between tetraethylammonium bromide (TEABr) and alkali metal cyanides (e.g., NaCN or KCN). This reaction proceeds via a double displacement mechanism in anhydrous solvents:
Key Parameters :
-
Solvent Selection : Acetone or methanol is preferred due to their ability to dissolve both TEABr and NaCN while minimizing side reactions.
-
Stoichiometry : A 1:1 molar ratio ensures complete conversion, though a 5–10% excess of NaCN is often used to drive the reaction.
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Temperature : Reactions are conducted at 25–40°C to balance reaction rate and side-product formation.
Workup :
Table 1: Optimization of Ion Exchange Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous acetone | Maximizes solubility of reactants |
| Reaction Time | 4–6 hours | Ensures >95% conversion |
| NaCN Excess | 5% | Minimizes residual TEABr |
| Precipitation Temp | 0–5°C | Enhances crystal purity |
Electrochemical Synthesis
Recent advances explore electrochemical methods to synthesize TEACN directly from tetraethylammonium hydroxide (TEAOH) and hydrogen cyanide (HCN):
Apparatus :
-
A divided electrochemical cell with platinum electrodes.
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TEAOH (1.0 M) in acetonitrile as the anolyte.
Advantages :
Mechanistic and Kinetic Analysis
Reaction Kinetics
The ion exchange process follows pseudo-first-order kinetics , with the rate constant () dependent on solvent dielectric constant ():
Where ≈ 45 kJ/mol in acetone. Dielectric solvents like DMF accelerate the reaction but increase NaBr solubility, complicating purification.
Side Reactions and Mitigation
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Hydrolysis : TEACN reacts with trace water to form HCN and TEAOH. Strict anhydrous conditions (H₂O < 50 ppm) are essential.
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Thermal Decomposition : Above 80°C, TEACN decomposes to triethylamine and acetonitrile.
Analytical Validation of Purity
Titrimetric Methods
Argentometric titration quantifies free cyanide:
Residual Br⁻ is measured via ion chromatography, with acceptable limits <0.1%.
Spectroscopic Techniques
Table 2: Acceptable Purity Criteria
| Parameter | Specification | Method |
|---|---|---|
| Cyanide Content | ≥98.5% | Argentometric |
| Residual Br⁻ | ≤0.1% | Ion Chromatography |
| Moisture | ≤0.5% | Karl Fischer |
Industrial-Scale Production Challenges
Cost Optimization
| Component | Cost Contribution | Reduction Strategy |
|---|---|---|
| NaCN | 40% | Bulk purchasing agreements |
| Solvent Recovery | 30% | Distillation loops with >95% efficiency |
| Energy | 20% | Low-temperature crystallization |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Tetraethylammonium cyanate participates in nucleophilic substitution reactions, leveraging the cyanate ion (OCN⁻) as a nucleophile.
| Reaction Type | Substrate | Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|---|
| SN2 Alkylation | Alkyl Halides | Polar aprotic solvents (e.g., DMF), 25°C | Alkyl Cyanates | 60-85% | Reaction rate depends on steric hindrance of the alkyl group. |
| Aromatic Electrophilic Substitution | Activated Arenes | Acidic conditions, 50°C | Aryl Cyanates | 40-70% | Limited to electron-rich arenes (e.g., phenol derivatives). |
Mechanistic Insights:
-
Cyanate ion acts as an ambident nucleophile, attacking through oxygen or nitrogen. Oxygen-centered attack dominates in polar aprotic media due to solvation effects .
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Steric hindrance from the tetraethylammonium cation slows reaction kinetics compared to smaller cations (e.g., Na⁺) .
Phase-Transfer Catalysis
This compound facilitates phase-transfer reactions in biphasic systems (aqueous/organic).
Key Data:
Thermal Decomposition
Thermolysis studies reveal stability limits and decomposition pathways:
Conditions : 150-200°C under inert atmosphere.
Products :
-
Tetraethylammonium cyanide ([Et₄N]CN) via isomerization (OCN⁻ → CN⁻).
Kinetic Parameters :
Coordination Chemistry
This compound serves as a ligand precursor in transition-metal complexes.
| Metal Center | Complex Formed | Application |
|---|---|---|
| Cu(I) | [Cu(OCN)₂]⁻ | Catalytic cyanogenation of alkenes |
| Ag(I) | [Ag(OCN)(PPh₃)₂] | Luminescent materials |
Notable Reaction :
Reactivity with Acids and Bases
| Reagent | Reaction | Outcome |
|---|---|---|
| HCl (aq) | Protonation of OCN⁻ | HOCN (cyanuric acid) and [Et₄N]Cl |
| NaOH (aq) | Hydrolysis | NH₃, CO₃²⁻, and [Et₄N]OH |
Stoichiometry :
Scientific Research Applications
Organic Synthesis
TEAC serves as a versatile reagent in organic chemistry, facilitating a variety of reactions:
- Cyanation Reactions : It acts as a cyanide source in nucleophilic substitution reactions, particularly for the synthesis of nitriles from alkyl halides.
- 1,4-Addition Reactions : TEAC is utilized in 1,4-addition reactions to enones (chalcones), yielding β-cyanoketones. This reaction is catalyzed by scandium(III) triflate and has been shown to produce high yields under optimized conditions.
Electrochemistry
TEAC is employed as a supporting electrolyte in electrochemical applications. Its ability to enhance the conductivity of solutions makes it valuable in energy storage systems and electrochemical cells.
Analytical Chemistry
In analytical applications, TEAC is used in chromatography for separating and identifying various compounds. This capability is crucial for quality control processes in laboratories.
Biochemical Research
TEAC has applications in studying enzyme activities and protein interactions. It provides insights into biological processes that are essential for drug development and biotechnology.
Case Study 1: Cyanation of Arenediazonium Salts
A study demonstrated the effectiveness of TEAC in the cyanation of arenediazonium salts under various solvent conditions. The results indicated excellent yields, showcasing its utility in synthetic organic chemistry.
Case Study 2: Detection of Cyanate Ions
TEAC was utilized in environmental monitoring to detect cyanate ions in water samples. The detection limit was established at parts per million (ppm), highlighting its potential application in environmental science.
Mechanism of Action
Tetraethylammonium cyanate can be compared with other quaternary ammonium salts and cyanate compounds:
Tetraethylammonium Chloride: Similar in structure but contains a chloride anion instead of a cyanate anion. It is less reactive in nucleophilic substitution reactions.
Tetramethylammonium Cyanate: Contains methyl groups instead of ethyl groups, making it less lipophilic and more soluble in water.
Tetrabutylammonium Cyanate: Contains butyl groups, making it more lipophilic and less soluble in water compared to this compound.
Uniqueness: this compound’s unique combination of ethyl groups and a cyanate anion gives it distinct reactivity and solubility properties, making it particularly useful in specific chemical syntheses and research applications.
Comparison with Similar Compounds
Tetraethylammonium Halides (Cl⁻, Br⁻, I⁻)
- Synthesis : Halides like Et₄N⁺Cl⁻ and Et₄N⁺Br⁻ are commonly synthesized via alkylation of triethylamine with alkyl halides or through metathesis reactions. In contrast, cyanate synthesis requires cyanate ion sources (e.g., KOCN) .
- Reactivity : Halides are less nucleophilic than cyanate, limiting their use in organic transformations. For example, Et₄N⁺Cl⁻ is often employed as a phase-transfer catalyst, whereas Et₄N⁺OCN⁻ facilitates cyanation reactions .
Tetrabutylammonium Thiocyanate (Bu₄N⁺SCN⁻)
- Structure : Larger alkyl chains (butyl vs. ethyl) increase lipophilicity, enhancing solubility in organic solvents. The thiocyanate anion (SCN⁻) exhibits ambident nucleophilicity, unlike cyanate’s oxygen-centered reactivity .
- Applications : Bu₄N⁺SCN⁻ is widely used in polymer chemistry and as a electrolyte additive, whereas Et₄N⁺OCN⁻ is niche in synthetic organic chemistry .
Physical Properties
Reactivity and Functional Differences
- Cyanate vs. Thiocyanate : Cyanate (OCN⁻) participates in nucleophilic aromatic substitution, while thiocyanate (SCN⁻) engages in sulfur-centered reactions. For example, Et₄N⁺OCN⁻ can cyanate amines, whereas Bu₄N⁺SCN⁻ modifies metal complexes .
- Halide Limitations : Et₄N⁺Cl⁻ and Et₄N⁺Br⁻ lack cyanate’s versatility in C–N bond formation but are preferred in ion-channel studies due to their inertness .
Biological Activity
Tetraethylammonium cyanate (TEAC) is a quaternary ammonium salt, notable for its biological activity and applications in synthetic organic chemistry. Its structure comprises a tetraethylammonium cation and a cyanate anion, making it a compound of interest in various biological and environmental studies. This article delves into the biological activity of TEAC, focusing on its toxicity, interactions with biological systems, and potential therapeutic applications.
- Chemical Formula :
- Appearance : Colorless to yellowish solid
- Solubility : Soluble in polar organic solvents and water
Toxicity Profile
TEAC is classified as highly toxic due to the presence of the cyanate group. The following table summarizes its acute toxicity effects based on various studies:
| Route of Exposure | LD50 (mg/kg) | Symptoms |
|---|---|---|
| Oral (Rats) | 2630 | Severe gastrointestinal distress, respiratory failure |
| Intravenous (Mice) | 65 | Tremors, incoordination, death from respiratory failure |
| Skin Contact | N/A | Severe skin irritation leading to systemic toxicity |
Studies indicate that ingestion of less than 5 mg can be fatal, with symptoms including cyanosis, convulsions, and coma . Long-term exposure may lead to chronic health issues such as thyroid dysfunction due to metabolic conversion of cyanate to thiocyanate .
TEAC's toxicity is primarily attributed to its ability to interfere with cellular respiration and ion transport mechanisms. It has been shown to inhibit Na,K-ATPase activity, disrupting potassium and sodium gradients across cell membranes, which can lead to cellular dysfunction and death . Additionally, TEAC exacerbates ischemic neuronal injury by enhancing neuronal death through mechanisms involving large-conductance calcium-activated potassium channels (BKCa) in rat models .
Case Studies
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Acute Cyanide Poisoning
A case study involving a patient who ingested sodium cyanide revealed that TEAC could be detected in blood samples using electrospray ionization tandem mass spectrometry (ESI-MS-MS). The study highlighted the importance of rapid detection methods for cyanide compounds in clinical settings . -
Environmental Impact
Research has demonstrated that TEAC poses significant risks to aquatic organisms. Exposure studies showed detrimental effects on fish populations, leading to long-term ecological consequences due to its persistence in water bodies .
Research Findings
Recent research has focused on the dual role of TEAC as both a toxic agent and a potential therapeutic compound. For instance:
- Neuroprotective Studies : Some studies suggest that when used in controlled environments, TEAC may have protective effects against certain neurodegenerative conditions by modulating ion channel activity .
- Synthetic Applications : In organic synthesis, TEAC serves as a source of cyanate ions for various reactions, including the synthesis of β-cyanoketones—important intermediates in pharmaceuticals.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
